molecular formula C19H10F5NO B5087644 N-(pentafluorophenyl)-4-biphenylcarboxamide

N-(pentafluorophenyl)-4-biphenylcarboxamide

Cat. No.: B5087644
M. Wt: 363.3 g/mol
InChI Key: OIVWEDONTBXWQS-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)-4-biphenylcarboxamide is a compound characterized by the presence of a pentafluorophenyl group attached to a biphenylcarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with pentafluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. Additionally, the biphenylcarboxamide structure can facilitate interactions with hydrophobic regions of biomolecules, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(pentafluorophenyl)-4-biphenylcarboxamide include:

Uniqueness

This compound is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and enhanced stability .

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F5NO/c20-13-14(21)16(23)18(17(24)15(13)22)25-19(26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVWEDONTBXWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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